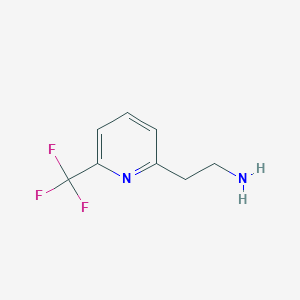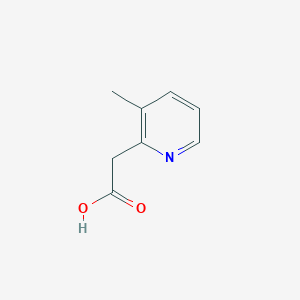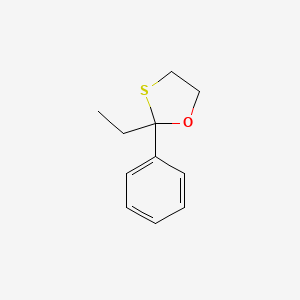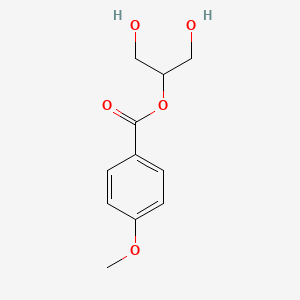
1,4-Methanonaphthalene, 5,6,7,8-tetrachloro-1,2,3,4,4a,8a-hexahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Methanonaphthalene, 5,6,7,8-tetrachloro-1,2,3,4,4a,8a-hexahydro- is a chemical compound with the molecular formula C11H10Cl4 and a molecular weight of 284.0091 g/mol . This compound is primarily used in laboratory settings for various research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Methanonaphthalene, 5,6,7,8-tetrachloro-1,2,3,4,4a,8a-hexahydro- involves multiple steps, typically starting with the chlorination of naphthalene derivatives. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride under controlled temperatures and pressures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and environmental controls.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Methanonaphthalene, 5,6,7,8-tetrachloro-1,2,3,4,4a,8a-hexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen exchange reactions using halogenating agents like bromine or iodine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated naphthoquinones, while reduction could produce partially dechlorinated derivatives .
Wissenschaftliche Forschungsanwendungen
1,4-Methanonaphthalene, 5,6,7,8-tetrachloro-1,2,3,4,4a,8a-hexahydro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of specialized materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,4-Methanonaphthalene, 5,6,7,8-tetrachloro-1,2,3,4,4a,8a-hexahydro- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is known to affect oxidative stress pathways and cellular signaling mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,45,8-Dimethanonaphthalene, 1,2,3,4,4a,5,8,8a-octahydro-: Similar in structure but lacks the chlorine atoms.
2H-2,4a-Methanonaphthalen-8(5H)-one, 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl-: Another related compound with different substituents.
Uniqueness
1,4-Methanonaphthalene, 5,6,7,8-tetrachloro-1,2,3,4,4a,8a-hexahydro- is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized research applications where such properties are required .
Eigenschaften
CAS-Nummer |
100100-93-4 |
|---|---|
Molekularformel |
C11H10Cl4 |
Molekulargewicht |
284 g/mol |
IUPAC-Name |
3,4,5,6-tetrachlorotricyclo[6.2.1.02,7]undeca-3,5-diene |
InChI |
InChI=1S/C11H10Cl4/c12-8-6-4-1-2-5(3-4)7(6)9(13)11(15)10(8)14/h4-7H,1-3H2 |
InChI-Schlüssel |
KJAUMWPQIAANDU-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C3C2C(=C(C(=C3Cl)Cl)Cl)Cl |
Kanonische SMILES |
C1CC2CC1C3C2C(=C(C(=C3Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-Butanamine, 4-[(phenylmethyl)thio]-](/img/structure/B3044427.png)





